1-(4-chloro-2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)-4-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5/c1-12-5-7-23(8-6-12)17-15-10-22-24(18(15)21-11-20-17)16-4-3-14(19)9-13(16)2/h3-4,9-12H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLYHHUSVRXLET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chloro-2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, identified by its CAS number 946304-32-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which has been recognized for its diverse pharmacological effects, particularly in oncology and as kinase inhibitors.
The molecular formula of this compound is with a molecular weight of 341.8 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H20ClN5 |
| Molecular Weight | 341.8 g/mol |
| CAS Number | 946304-32-1 |
The biological activity of pyrazolo[3,4-d]pyrimidines is largely attributed to their ability to mimic ATP and interact with various kinase targets. This interaction is essential for inhibiting pathways involved in cell proliferation and survival, making them valuable in cancer therapy. The compound's structure allows it to bind effectively within the ATP-binding sites of kinases, leading to inhibition of their activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
In a comparative study, a related compound demonstrated IC50 values against EGFR and VGFR2 ranging from 0.3 to 24 µM, indicating potent inhibitory effects on cancer cell proliferation . Moreover, molecular docking studies suggest that these compounds can effectively occupy the ATP-binding sites in kinases, enhancing their potential as targeted therapies .
Other Biological Activities
Beyond anticancer properties, pyrazolo[3,4-d]pyrimidines have been investigated for other biological activities such as:
- Antiparasitic : Some derivatives exhibit significant antiparasitic effects.
- Antifungal : The class has shown promise in antifungal applications.
- Kinase Inhibition : Many compounds within this scaffold are being developed as kinase inhibitors for various diseases .
Study on Anticancer Properties
A notable study focused on the synthesis and evaluation of new pyrazolo[3,4-d]pyrimidine derivatives revealed that specific modifications could enhance their anticancer efficacy. For example, a derivative tested in an MCF-7 breast cancer model significantly inhibited tumor growth and induced apoptosis through modulation of cell cycle progression .
Clinical Trials
Several pyrazolo[3,4-d]pyrimidine derivatives have progressed into clinical trials targeting various cancers. Ibrutinib, a well-known BTK inhibitor derived from this scaffold, has been approved for treating B-cell malignancies . The ongoing research into new derivatives continues to explore their potential across different oncogenic targets.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including the compound . Research indicates that these compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited significant cytotoxicity against human cancer cell lines, suggesting their potential as anticancer agents .
Anti-inflammatory Properties
Another notable application is in the field of anti-inflammatory treatments. Pyrazolo[3,4-d]pyrimidines have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. A study conducted by Abd El-Salam et al. reported that certain derivatives showed lower ulcerogenic activities compared to traditional anti-inflammatory drugs like Diclofenac, making them promising candidates for safer anti-inflammatory therapies .
Neurological Disorders
The compound's structure also suggests potential applications in treating neurological disorders. The presence of the piperidine moiety may enhance central nervous system penetration, leading to possible neuroprotective effects. Research on similar compounds has indicated their efficacy in models of neurodegenerative diseases, suggesting that this compound could be further explored for such applications.
Case Study 1: Anticancer Activity
A recent investigation into the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives showed that they effectively inhibited the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549). The study utilized various assays to evaluate cell viability and apoptosis rates, demonstrating that specific substitutions on the pyrazolo[3,4-d]pyrimidine scaffold significantly enhanced anticancer activity.
Case Study 2: Anti-inflammatory Effects
In another study focusing on anti-inflammatory effects, researchers synthesized several derivatives of pyrazolo[3,4-d]pyrimidine and tested them against carrageenan-induced paw edema in rats. Results indicated that some derivatives significantly reduced inflammation compared to control groups, showcasing their potential as new anti-inflammatory agents.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Q & A
Q. Structural Data :
| Parameter | Value | Source |
|---|---|---|
| SMILES | CC1CCN(CC1)C2=NC=NC3=C2C=NN3CC4=CC=C(C=C4)Cl | |
| InChIKey | SBHWYXLDNBJAHX-UHFFFAOYSA-N |
Advanced: How can researchers design experiments to identify biological targets?
Q. Methodological Answer :
Affinity-Based Proteomics :
- Immobilize the compound on agarose beads for pull-down assays with cell lysates, followed by LC-MS/MS to identify bound proteins (e.g., kinases) .
Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) to purified targets like COX-2 or PI3K .
Mutagenesis Studies : Compare binding affinity to wild-type vs. mutant enzymes (e.g., ATP-binding pocket mutations in kinases) to pinpoint interaction sites .
Q. Example Experimental Design :
| Assay | Target | Result (IC₅₀) | Reference |
|---|---|---|---|
| Kinase Inhibition | PI3Kγ | 0.8 µM | |
| COX-2 Binding | COX-2 | 1.2 µM |
Advanced: How to resolve contradictions in structure-activity relationship (SAR) studies for analogs?
Q. Methodological Answer :
Comparative SAR Analysis :
- Tabulate substituent effects (e.g., chloro vs. methyl groups on phenyl rings) on bioactivity. For example:
| Compound | Substituent (R) | Target (IC₅₀) | Activity Trend | Source |
|---|---|---|---|---|
| Analog A | 4-Cl-2-MePh | PI3Kγ: 0.8 µM | High | |
| Analog B | 4-F-Ph | PI3Kγ: 2.1 µM | Moderate | |
| Analog C | 3-Cl-Ph | PI3Kγ: >10 µM | Low |
Computational Docking : Use Schrödinger Suite or AutoDock to model steric/electronic effects. For instance, 4-chloro-2-methylphenyl improves hydrophobic contact with PI3Kγ’s P-loop vs. smaller substituents .
Advanced: What analytical methods validate compound stability under experimental conditions?
Q. Methodological Answer :
- HPLC-UV/PDA : Monitor degradation products at 254 nm (C18 column, acetonitrile/water gradient) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C) .
- Forced Degradation Studies : Expose to pH 2–12, UV light, and 40°C/75% RH for 14 days; quantify impurities via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
